molecular formula C26H28N2OS B5171952 N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5171952
M. Wt: 416.6 g/mol
InChI Key: QNYSXKFFXNCLHC-UHFFFAOYSA-N
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Description

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydroisoquinoline moiety, and a 4-methylphenylsulfanyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of 4-methylphenylsulfanyl ethylamine, which is then reacted with 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.

Scientific Research Applications

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(4-methylphenyl)sulfanylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2OS/c1-20-6-12-25(13-7-20)30-17-15-27-26(29)23-10-8-21(9-11-23)18-28-16-14-22-4-2-3-5-24(22)19-28/h2-13H,14-19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYSXKFFXNCLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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